1-(2-クロロエチル)-4-メチル-1H-ピラゾール

説明

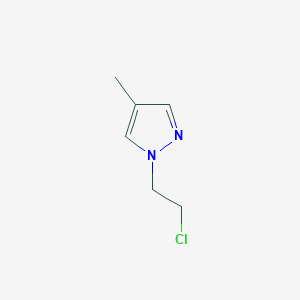

1-(2-chloroethyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-chloroethyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医学:化学療法剤合成

“1-(2-クロロエチル)-4-メチル-1H-ピラゾール”は、カルムスチンなどの化学療法で使用される化合物と構造的に関連しています . そのアルキル化特性により、DNAと相互作用して複製と転写を阻害するため、これは癌治療に不可欠です。この化合物の類似体の研究は、より効果が高く、副作用が軽減された新しい化学療法剤の開発につながる可能性があります。

農業:殺虫剤開発

農業では、“1-(2-クロロエチル)-4-メチル-1H-ピラゾール”の誘導体を殺虫剤としての可能性について探求することができます。この化合物の生体分子との反応性は、作物の収量に影響を与える害虫の防除に役立ちます。 その環境への影響とその分解生成物に関する研究は、安全な使用を保証するために不可欠です .

材料科学:難燃剤

この化合物は、既知の難燃剤と構造的に似ているため、材料科学における潜在的な用途が考えられます。 ポリマーに組み込むことで、さまざまな材料の耐火性を高め、より安全な建築材料や繊維に貢献できます .

環境科学:除染プロセス

環境科学の研究では、“1-(2-クロロエチル)-4-メチル-1H-ピラゾール”を除染プロセスに使用する可能性に焦点を当てることができます。 有害物質と反応する可能性は、環境汚染物質の分解と中和に利用できます .

生化学:酵素阻害研究

生化学では、この化合物は、その反応性から酵素阻害の研究に使用できます。 これは、さまざまな酵素の作用機序を理解するためのツールとなり、治療目的のための酵素阻害剤の設計に役立ちます .

薬理学:薬物代謝と毒性

薬理学的研究では、“1-(2-クロロエチル)-4-メチル-1H-ピラゾール”とその誘導体の代謝と毒性プロファイルを調査することができます。 その生体変換を理解することで、より安全な薬物の設計や個別化医療アプローチに役立ちます .

生物活性

1-(2-Chloroethyl)-4-methyl-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(2-Chloroethyl)-4-methyl-1H-pyrazole has the molecular formula C₆H₁₀Cl₂N₂, with a molecular weight of 130.58 g/mol. The compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, which is known for its diverse biological activities. The chloroethyl group enhances its reactivity, making it suitable for various chemical interactions .

The biological activity of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole can be attributed to its ability to interact with multiple biological targets:

- Cell Proliferation : The compound has shown potential as an anti-cancer agent by interfering with cellular processes that regulate proliferation and survival pathways .

- Inflammatory Modulation : It may influence signaling cascades related to inflammation, suggesting applications in treating inflammatory diseases .

- Nucleophilic Substitution : The chloroethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological properties .

Biological Activities

Research indicates that 1-(2-Chloroethyl)-4-methyl-1H-pyrazole exhibits a range of biological activities:

- Anti-Cancer Activity : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines. For instance, it has been noted for its potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition .

- Anti-Inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methyl-1H-pyrazole | 535-92-0 | Lacks chloroethyl group; primarily used in research. |

| 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | 22127112 | Contains piperazine instead of pyrazole; different pharmacological profile. |

| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | 663941-72-8 | Bromine substitution; altered reactivity and potential applications. |

The distinctive feature of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole lies in its combination of the chloroethyl group with a pyrazole ring, enhancing its reactivity compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives, including 1-(2-Chloroethyl)-4-methyl-1H-pyrazole:

- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.28 µM against A549 lung cancer cells .

- Inflammation Studies : Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential utility in treating inflammatory conditions .

特性

IUPAC Name |

1-(2-chloroethyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTFZRBNTXCEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。